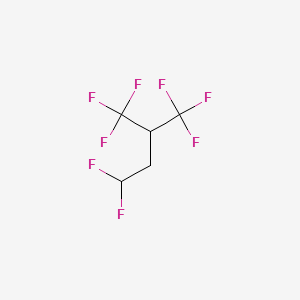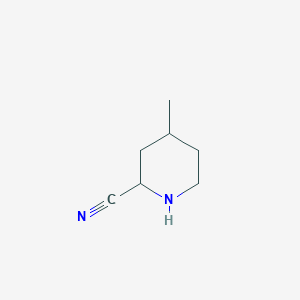
2-Piperidinecarbonitrile, 4-methyl-
描述
2-Piperidinecarbonitrile, 4-methyl- is an organic compound with the molecular formula C7H12N2. It is a derivative of piperidine, a six-membered heterocyclic amine, and contains a nitrile group (-CN) attached to the second carbon of the piperidine ring.
准备方法
Synthetic Routes and Reaction Conditions
2-Piperidinecarbonitrile, 4-methyl- can be synthesized through several methods. One common approach involves the hydrogenation of 4-methyl-2-pyridinecarbonitrile using a palladium catalyst. This method allows for the selective reduction of the pyridine ring to a piperidine ring while retaining the nitrile group . The reaction typically occurs under mild conditions, such as 30-50°C and 6 bar pressure, with the addition of an acidic additive like sulfuric acid to fine-tune the selectivity .
Industrial Production Methods
In industrial settings, the production of 4-methyl-2-piperidinecarbonitrile may involve large-scale catalytic hydrogenation processes. These processes utilize continuous flow reactors and optimized reaction conditions to achieve high yields and purity. The use of heterogeneous catalysts, such as palladium on carbon (Pd/C), is common in these industrial methods .
化学反应分析
Types of Reactions
2-Piperidinecarbonitrile, 4-methyl- undergoes various chemical reactions, including:
Common Reagents and Conditions
Reduction: Lithium aluminum hydride (LiAlH4), palladium on carbon (Pd/C) with hydrogen gas.
Substitution: Nucleophiles such as amines or alcohols, often in the presence of a base or acid catalyst.
Major Products Formed
Reduction: 4-Methyl-2-piperidineamine.
Substitution: Various substituted piperidine derivatives depending on the nucleophile used.
科学研究应用
2-Piperidinecarbonitrile, 4-methyl- has several applications in scientific research:
作用机制
The mechanism of action of 4-methyl-2-piperidinecarbonitrile depends on its specific application. In medicinal chemistry, it may act as a ligand for certain receptors or enzymes, modulating their activity. The nitrile group can interact with active sites in proteins, influencing their function and leading to various biological effects . The piperidine ring provides a scaffold that can be modified to enhance binding affinity and selectivity for specific molecular targets .
相似化合物的比较
Similar Compounds
4-Methyl-2-pyridinecarbonitrile: A precursor in the synthesis of 4-methyl-2-piperidinecarbonitrile, differing by the presence of a pyridine ring instead of a piperidine ring.
2-Piperidinecarbonitrile: Similar structure but lacks the methyl group at the fourth position.
4-Cyanopyridine: Contains a nitrile group attached to a pyridine ring, used in similar synthetic applications.
Uniqueness
2-Piperidinecarbonitrile, 4-methyl- is unique due to its combination of a piperidine ring and a nitrile group, which provides distinct reactivity and potential for diverse chemical transformations. Its structural features make it a valuable intermediate in organic synthesis and pharmaceutical research .
属性
分子式 |
C7H12N2 |
|---|---|
分子量 |
124.18 g/mol |
IUPAC 名称 |
4-methylpiperidine-2-carbonitrile |
InChI |
InChI=1S/C7H12N2/c1-6-2-3-9-7(4-6)5-8/h6-7,9H,2-4H2,1H3 |
InChI 键 |
YDHDNRCXNGNUKM-UHFFFAOYSA-N |
规范 SMILES |
CC1CCNC(C1)C#N |
产品来源 |
United States |
Synthesis routes and methods
Procedure details











体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
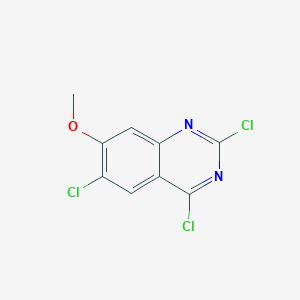
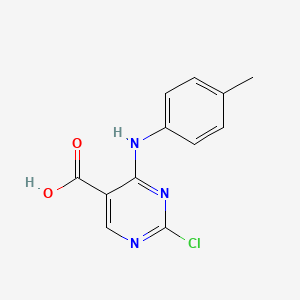
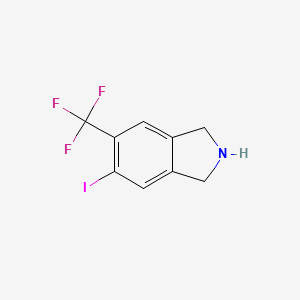
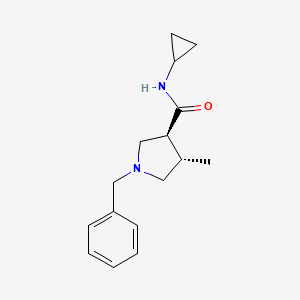
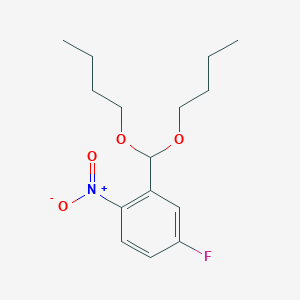
![2,2'-[(E)-Diazenediyl]dibutanenitrile](/img/structure/B8633154.png)
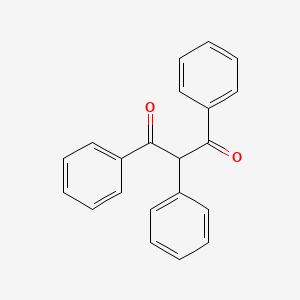
![Methyl 2-chloro-3-[(2-methoxy-2-oxoethyl)sulfanyl]propanoate](/img/structure/B8633170.png)
![methyl 2-[3-(aminomethyl)phenyl]acetate](/img/structure/B8633175.png)
![Methyl 4-[(2-methyl-1,3-dioxolan-2-yl)methyl]benzoate](/img/structure/B8633177.png)

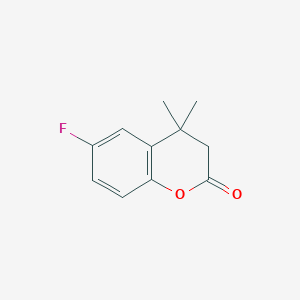
![[6-Hydroxymethyl-3,4-bis-(4-methoxy-phenyl)-cyclohex-3-enyl]-methanol](/img/structure/B8633204.png)
